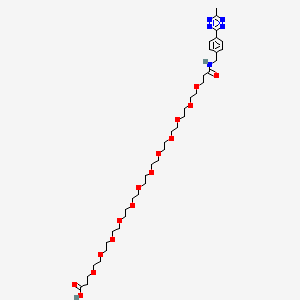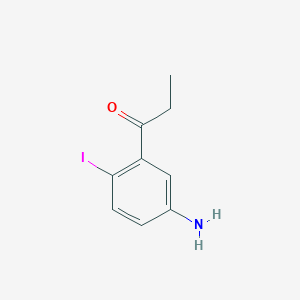
4-(4-Bromo-3-fluorophenoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-fluorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrFNO. It is a derivative of benzonitrile, featuring both bromine and fluorine substituents on the phenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenoxy)benzonitrile typically involves the reaction of 4-bromo-3-fluorophenol with 4-cyanophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the bromine atom.
Hydroxylamine Hydrochloride: Employed in the reduction of the nitrile group to amines.
Acids and Bases: Utilized in hydrolysis reactions to convert the nitrile group to carboxylic acids.
Major Products Formed
Substituted Phenoxybenzonitriles: Formed through cross-coupling reactions.
Amines: Resulting from the reduction of the nitrile group.
Carboxylic Acids: Produced via hydrolysis of the nitrile group.
Applications De Recherche Scientifique
4-(4-Bromo-3-fluorophenoxy)benzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . Additionally, the nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-fluorobenzonitrile: A closely related compound with similar functional groups but lacking the phenoxy moiety.
4-(3-Bromo-4-fluorophenoxy)benzonitrile: An isomer with the bromine and fluorine atoms in different positions.
4-Bromo-2-fluorobenzonitrile: Another isomer with the fluorine atom in the ortho position relative to the nitrile group.
Uniqueness
4-(4-Bromo-3-fluorophenoxy)benzonitrile is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Propriétés
Formule moléculaire |
C13H7BrFNO |
|---|---|
Poids moléculaire |
292.10 g/mol |
Nom IUPAC |
4-(4-bromo-3-fluorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7BrFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H |
Clé InChI |
TYOKINVWMQHSSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


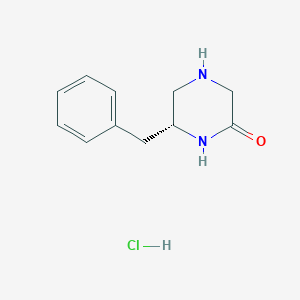
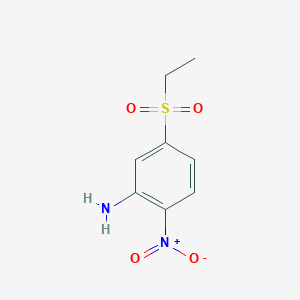

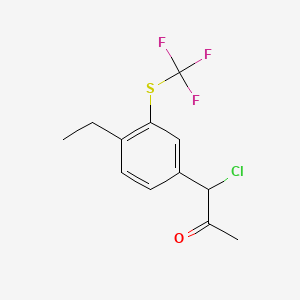
![9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid](/img/structure/B14035891.png)
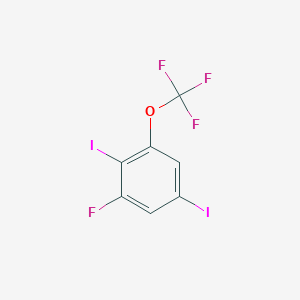
![3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole](/img/structure/B14035896.png)
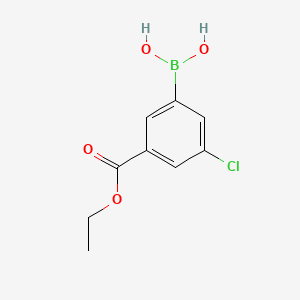
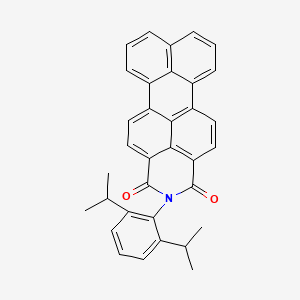
![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)
